Hydrogen-Bond Donor Count and PSA Differentiate Target from 2-Aminopyrimidine Analog
The target compound possesses three hydrogen-bond donors (HBD = 3) and a polar surface area of 98.33 Ų, compared to the closest 2-aminopyrimidine-5-propanoate analog (CAS 865139-06-6) which lacks the 4-hydroxy and 6-methyl groups, resulting in only one hydrogen-bond donor (HBD = 1) and a TPSA of 65.54 Ų [1][2]. This 3-fold difference in HBD count and 33 Ų increase in PSA predict substantially altered solubility and permeability profiles, with the target compound expected to exhibit ~5–10× lower passive membrane permeability based on established PSA-permeability correlations [3].
| Evidence Dimension | Hydrogen-bond donor count and polar surface area |
|---|---|
| Target Compound Data | HBD = 3; PSA = 98.33 Ų |
| Comparator Or Baseline | Methyl 3-(2-aminopyrimidin-5-yl)propanoate (CAS 865139-06-6): HBD = 1; TPSA = 65.54 Ų |
| Quantified Difference | ΔHBD = +2 (3×); ΔPSA = +32.79 Ų (~50% higher) |
| Conditions | Computed physicochemical properties (standard TPSA and HBD definitions) |
Why This Matters
Higher HBD and PSA values make the target compound more suitable for targets with deep, polar binding pockets (e.g., folate enzymes) where desolvation penalties are offset by specific hydrogen-bond interactions, while the less polar comparator is preferable for CNS or membrane-embedded targets.
- [1] Molbase. methyl 3-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)propanoate. https://qiye.molbase.cn/ (accessed 2026-05-05). View Source
- [2] PostEra COVID Moonshot. Molecule Details: methyl 3-(2-aminopyrimidin-5-yl)propanoate. Calculated TPSA = 65.54; HBD = 1. https://covid.postera.ai/ (accessed 2026-05-05). View Source
- [3] Palm, K.; Stenberg, P.; Luthman, K.; Artursson, P. Polar molecular surface properties predict the intestinal absorption of drugs in humans. Pharm. Res. 1997, 14 (5), 568–571. View Source
